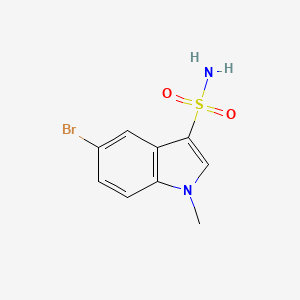

5-bromo-1-methyl-1H-indole-3-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2O2S |

|---|---|

Molecular Weight |

289.15 g/mol |

IUPAC Name |

5-bromo-1-methylindole-3-sulfonamide |

InChI |

InChI=1S/C9H9BrN2O2S/c1-12-5-9(15(11,13)14)7-4-6(10)2-3-8(7)12/h2-5H,1H3,(H2,11,13,14) |

InChI Key |

NNWNCBMLWCSJPQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=C2)Br)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 1 Methyl 1h Indole 3 Sulfonamide and Its Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 5-bromo-1-methyl-1H-indole-3-sulfonamide reveals several plausible disconnection pathways. The primary disconnections involve the carbon-bromine bond, the carbon-sulfur bond of the sulfonamide, and the bonds forming the pyrrole (B145914) ring of the indole (B1671886) core.

Pathway A: Late-stage Bromination

This pathway prioritizes the formation of the 1-methyl-1H-indole-3-sulfonamide intermediate, followed by a regioselective bromination at the C-5 position. This is a common strategy as the indole ring is susceptible to electrophilic substitution. The sulfonamide group can be introduced by the reaction of a sulfonyl chloride with an amine. The sulfonyl chloride itself can be prepared from the corresponding sulfonic acid.

Pathway B: Indole formation from a pre-brominated precursor

Alternatively, the indole ring can be constructed from a starting material that already contains the bromine atom at the desired position. For instance, a Fischer indole synthesis could be envisioned starting from 4-bromophenylhydrazine. Subsequent N-methylation and functionalization at the C-3 position would lead to the target molecule.

A schematic representation of a plausible retrosynthetic analysis is presented below:

| Step | Forward Reaction | Retrosynthetic Disconnection |

| 1 | Formation of 5-bromo-1-methyl-1H-indole-3-sulfonamide from 1-methyl-1H-indole-3-sulfonamide | C-Br bond formation |

| 2 | Formation of 1-methyl-1H-indole-3-sulfonamide from 1-methyl-1H-indole-3-sulfonyl chloride | S-N bond formation |

| 3 | Formation of 1-methyl-1H-indole-3-sulfonyl chloride from 1-methyl-1H-indole | C-S bond formation (Sulfonylation) |

| 4 | Formation of 1-methyl-1H-indole from a suitable precursor | Indole ring formation |

Classical and Modern Approaches to Indole Core Synthesis

The synthesis of the indole core is a well-established area of organic chemistry, with numerous named reactions and modern variations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a classic and versatile method for constructing the indole ring. proquest.combridgew.edu The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. proquest.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A researchgate.netresearchgate.net-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the aromatic indole ring. proquest.com

Adaptations for Substituted Indoles:

The Fischer indole synthesis is highly adaptable for the preparation of substituted indoles. By choosing appropriately substituted phenylhydrazines and carbonyl compounds, a wide variety of indole derivatives can be accessed. For the synthesis of a 5-bromoindole (B119039) derivative, 4-bromophenylhydrazine would be the logical starting material.

| Starting Materials | Acid Catalyst | Resulting Indole |

| 4-Bromophenylhydrazine and Pyruvic acid | Zinc chloride, Polyphosphoric acid | 5-Bromo-2-methyl-1H-indole-3-carboxylic acid |

| 4-Bromophenylhydrazine and Acetaldehyde | Sulfuric acid | 5-Bromo-2-methyl-1H-indole |

One of the limitations of the Fischer indole synthesis is the potential for the formation of regioisomers when using unsymmetrical ketones. nih.gov Furthermore, the reaction conditions are often harsh, which may not be suitable for substrates with sensitive functional groups. proquest.com

Bartoli Indole Synthesis and Related Methods

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. nih.govdesigner-drug.com A key feature of this reaction is the requirement of a substituent at the ortho position of the nitroarene, which facilitates a researchgate.netresearchgate.net-sigmatropic rearrangement. nih.gov

While the classic Bartoli synthesis is primarily used for 7-substituted indoles, modifications and related methodologies can be employed to access other substitution patterns. For the synthesis of 5-bromoindoles, one would start with a 2,4-dibromonitrobenzene. The ortho-bromo substituent directs the cyclization, and the C-4 bromo substituent remains in the final product at the 5-position of the indole ring.

Key Features of the Bartoli Indole Synthesis:

Starting Materials: Ortho-substituted nitroarenes and vinyl Grignard reagents. orgsyn.org

Mechanism: Involves the addition of the Grignard reagent to the nitro group, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization. designer-drug.com

Scope: Particularly useful for the synthesis of sterically hindered indoles. researchgate.net

Gassman Indole Synthesis and Modifications

The Gassman indole synthesis is a one-pot method for the preparation of indoles from anilines and α-halo ketones. nih.gov The reaction proceeds through the formation of a sulfonium (B1226848) salt, followed by a Sommelet-Hauser rearrangement and cyclization. nih.gov

This method is particularly useful for the synthesis of indoles with substituents at the 3-position. A key intermediate in the Gassman synthesis is a 3-thiomethylindole, which can be subsequently removed if desired. researchgate.net

Steps in the Gassman Indole Synthesis:

Formation of an N-chloroaniline from the corresponding aniline (B41778).

Reaction with a keto-thioether to form a sulfonium salt.

Deprotonation to form a sulfonium ylide.

researchgate.netwikipedia.org-Sigmatropic rearrangement.

Cyclization and aromatization to the indole.

The Gassman synthesis is generally not suitable for electron-rich anilines. nih.gov

Other Cyclization and Annulation Strategies for Substituted Indoles

Beyond the classical named reactions, a variety of modern cyclization and annulation strategies have been developed for the synthesis of substituted indoles. These methods often offer milder reaction conditions and greater functional group tolerance.

Palladium-Catalyzed Cyclizations:

Palladium-catalyzed reactions have become powerful tools for the construction of heterocyclic rings. Strategies such as the Larock indole synthesis, which involves the annulation of o-iodoanilines with alkynes, have proven to be highly effective for the preparation of a wide range of substituted indoles. eurekalert.org

Transition-Metal-Catalyzed C-H Annulation:

Direct C-H activation and annulation strategies have emerged as an atom-economical approach to indole synthesis. chemicalbook.com These methods involve the coupling of anilines with alkynes or other partners, directed by a removable group on the aniline nitrogen. chemicalbook.com

| Method | Key Features |

| Heck Cyclization | Intramolecular cyclization of N-(o-halophenyl)enecarbamates. wikipedia.org |

| Radical Cyclization | 5-endo-trig aryl radical cyclization of suitable precursors. wikipedia.org |

| Rhodium-Catalyzed Annulation | C-H activation and annulation of indoles with cyclopropanols. mdpi.com |

Strategies for Electrophilic Bromination at the C-5 Position

The introduction of a bromine atom at the C-5 position of the indole ring is a key step in the synthesis of the target compound. The indole nucleus is electron-rich and readily undergoes electrophilic substitution, with the C-3 position being the most reactive. However, if the C-3 position is blocked, as in the case of a 1-methyl-1H-indole-3-sulfonamide precursor, electrophilic attack is directed to the benzene (B151609) portion of the molecule.

The N-methyl group is an activating group and, along with the pyrrole ring, directs electrophilic substitution to the C-5 position.

A variety of brominating agents can be employed for this transformation, each with its own reactivity and selectivity profile.

| Brominating Agent | Reaction Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Commonly used in solvents like DMF or CCl4. Can be initiated by light or a radical initiator for radical bromination, but proceeds via an electrophilic mechanism in polar solvents. nih.govacs.org | Generally provides good selectivity for the C-5 position in 3-substituted indoles. |

| Pyridinium Bromide Perbromide (Py·HBr3) | A milder brominating agent, often used in acetic acid or pyridine. | Can offer high regioselectivity for the C-5 position. nih.gov |

| Bromine (Br2) | A strong brominating agent, often used in a solvent like acetic acid or dichloromethane. Can lead to over-bromination if not carefully controlled. chemrxiv.org | Less selective than NBS or Py·HBr3, may require careful control of stoichiometry and temperature. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | A stable and easy-to-handle source of electrophilic bromine. nih.gov | Can be used for regioselective bromination of indoles. |

Recent studies have also explored more environmentally benign and selective bromination methods, including electrochemical approaches and the use of novel catalytic systems. mdpi.com For instance, a method for indole C5-selective bromination of indolo[2,3-a]quinolizidine alkaloids has been reported using nearly equimolar amounts of Br3·PyH and HCl in MeOH, proceeding through an in situ-generated indoline (B122111) intermediate. researchgate.netnih.gov

Alkylation at the Indole N-1 Position (N-Methylation)

The initial step in the synthesis of the target compound is the alkylation of the indole nitrogen of the 5-bromo-1H-indole precursor. This N-methylation is a common and crucial modification in the synthesis of many biologically active indole derivatives. The reaction typically proceeds via the deprotonation of the indole N-H group with a suitable base, creating a nucleophilic indolide anion. This anion then reacts with a methylating agent in an SN2 reaction to form the N-methylated product.

A widely employed method for N-alkylation involves the use of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). nih.gov The indole derivative is first treated with NaH to generate the sodium salt of the indole. Subsequently, a methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. nih.gov The reaction is typically stirred for several hours to ensure completion.

Alternative, milder conditions can also be utilized, which may be preferable for scalability and safety. These methods often employ weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents such as acetone (B3395972) or acetonitrile. acs.org While these conditions might require higher temperatures or longer reaction times, they avoid the use of highly reactive and pyrophoric sodium hydride.

Table 1: Common Conditions for N-Methylation of Indoles

| Base | Methylating Agent | Solvent | Typical Temperature |

|---|---|---|---|

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Dimethylformamide (DMF) | Room Temperature |

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone | Reflux |

| Cesium Carbonate (Cs₂CO₃) | Methyl Iodide (CH₃I) | Acetonitrile (MeCN) | Room Temperature to 85°C |

Introduction of the Sulfonamide Moiety at the C-3 Position

Following N-methylation, the next key transformation is the introduction of the sulfonamide group at the C-3 position of the 5-bromo-1-methyl-1H-indole intermediate. The C-3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution. The introduction of a sulfonamide group is typically a two-step process: electrophilic sulfonylation to form a sulfonyl chloride, followed by amination to yield the sulfonamide.

The most common method for direct sulfonylation at the C-3 position involves reacting the N-methylated indole with a sulfonating agent. Chlorosulfonic acid (ClSO₃H) or a sulfur trioxide-pyridine complex (SO₃·py) can be used as the electrophile. The reaction with chlorosulfonic acid is potent and must be conducted at low temperatures to control reactivity and prevent side reactions. The resulting intermediate is the indole-3-sulfonyl chloride.

This highly reactive sulfonyl chloride is then typically treated in situ with an aqueous solution of ammonia or an appropriate amine to displace the chloride and form the desired sulfonamide. nih.gov The choice of amine allows for the synthesis of a diverse range of N-substituted sulfonamide analogues. For the synthesis of the parent 5-bromo-1-methyl-1H-indole-3-sulfonamide, aqueous ammonia would be the reagent of choice.

Stereoselective Synthesis of Enantiomeric Forms (if applicable to specific analogues)

The parent compound, 5-bromo-1-methyl-1H-indole-3-sulfonamide, is achiral and therefore does not exist as enantiomers. However, stereoselective synthesis becomes highly relevant when preparing analogues that incorporate chiral centers. Such analogues are common in drug discovery to investigate the differential biological activity of stereoisomers.

For instance, in the synthesis of related indole derivatives like (R)-5-bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole, a key intermediate for the drug Eletriptan, stereoselectivity is paramount. chemicalbook.comgoogle.com The synthesis of these types of analogues is achieved by using chiral starting materials or employing stereoselective reactions. For example, a common strategy involves coupling the indole core with a pre-existing chiral building block, such as (R)-N-benzyloxycarbonyl prolyl chloride, to introduce the desired stereocenter. chemicalbook.com The subsequent reduction of the resulting ketone maintains the stereochemical integrity of the chiral center, leading to the specific enantiomeric product. While not directly applicable to the parent sulfonamide, these principles are fundamental in the synthesis of its chiral analogues.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and side products. For the multi-step synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonamide, each step requires careful optimization.

For the N-methylation step, variables include the choice of base, solvent, temperature, and reaction time. A study on a related indole reaction demonstrated that changing the reaction temperature from a low temperature to 0°C or room temperature significantly increased the efficiency and yield of the process. researchgate.net

For the C-3 sulfonylation, optimization is critical to ensure regioselectivity and prevent degradation of the indole ring. Key parameters to optimize include:

Sulfonating Agent: The reactivity of the agent (e.g., chlorosulfonic acid vs. SO₃-pyridine) affects the reaction rate and potential for side products.

Temperature: Low temperatures (e.g., -78°C to 0°C) are often required to control the exothermic nature of the reaction and prevent over-reaction or decomposition.

Solvent: A non-reactive, aprotic solvent is necessary to solubilize the starting material without interfering with the highly electrophilic sulfonating agent.

Stoichiometry: The molar ratio of the sulfonating agent to the indole substrate must be carefully controlled to favor mono-sulfonylation at the desired C-3 position.

Table 2: Parameters for Optimization in Indole Sulfonylation

| Parameter | Variables | Goal of Optimization |

|---|---|---|

| Temperature | -78°C, 0°C, Room Temperature | Control reactivity, prevent side reactions, improve yield |

| Solvent | Dichloromethane, Dichloroethane, Acetonitrile | Improve solubility, ensure inert reaction environment |

| Base (for amination) | Ammonia, Triethylamine, Pyridine | Facilitate nucleophilic attack on sulfonyl chloride |

| Reaction Time | 1h, 6h, 12h, 24h | Ensure complete conversion without product degradation |

Scalability Considerations for Academic Synthesis

Transitioning a synthetic route from a small, exploratory scale to a larger, gram-scale production for academic research introduces several challenges. Key considerations include reagent cost, safety, ease of handling, and purification methods.

For the N-methylation step, scaling up the use of sodium hydride in DMF can pose safety risks due to the pyrophoric nature of NaH and the high boiling point of DMF, which makes its removal difficult. A more scalable approach would involve using potassium carbonate in acetone or acetonitrile, which are less hazardous and easier to handle and remove. nih.gov

The sulfonylation step with chlorosulfonic acid is highly exothermic and releases HCl gas, which requires careful temperature control and gas scrubbing on a larger scale. Using a milder, solid reagent like the SO₃-pyridine complex can be advantageous for better control and handling.

Purification methods must also be considered for scalability. While column chromatography is effective for small-scale purification, it is often impractical and costly for larger quantities. Developing procedures that yield a crude product pure enough to be purified by crystallization or recrystallization is highly desirable for academic scale-up. chemicalbook.com This often involves careful optimization of the reaction workup and solvent selection to selectively precipitate the desired product. The synthesis of gram quantities of related indole inhibitors has been reported, indicating that these types of synthetic routes are indeed scalable with appropriate methodological adjustments. nih.gov

Advanced Spectroscopic and Structural Elucidation

High-Resolution Spectroscopic Characterization Techniques

Advanced NMR techniques are indispensable for mapping the chemical environment of each atom within the molecule. For 5-bromo-1-methyl-1H-indole-3-sulfonamide, a full suite of experiments including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR would provide a complete structural assignment.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-methyl protons, and the protons of the sulfonamide (-SO₂NH₂) group. The protons at positions 4, 6, and 7 of the bromo-substituted benzene (B151609) ring portion would exhibit characteristic splitting patterns (doublets and doublets of doublets) due to their coupling. The proton at the C2 position would likely appear as a singlet. The N-methyl group would also present as a sharp singlet, typically in the range of 3.7-4.0 ppm.

The ¹³C NMR spectrum would complement this by showing distinct signals for each of the nine carbon atoms in the molecule. The positions of these signals are influenced by the electron-withdrawing effects of the bromine and sulfonamide substituents. 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) would be used to correlate each proton with its directly attached carbon atom, while the Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) H-C correlations, confirming the connectivity between the indole core, the N-methyl group, and the C3-sulfonamide substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-bromo-1-methyl-1H-indole-3-sulfonamide

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-CH₃ | ~3.8 (s) | ~33.0 |

| 2 | ~7.5 (s) | ~125.0 |

| 3 | - | ~115.0 |

| 3a | - | ~128.0 |

| 4 | ~7.9 (d) | ~124.0 |

| 5 | - | ~115.5 (C-Br) |

| 6 | ~7.3 (dd) | ~122.0 |

| 7 | ~7.4 (d) | ~112.0 |

| 7a | - | ~136.0 |

| SO₂NH₂ | Broad singlet | - |

Note: These are estimated values based on known substituent effects and data from similar indole compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For 5-bromo-1-methyl-1H-indole-3-sulfonamide (C₉H₉BrN₂O₂S), the calculated exact mass of the monoisotopic molecular ion [M]⁺ is 287.9568 m/z. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the elemental composition. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observed, with a second major peak at [M+2]⁺, further substantiating the presence of a single bromine atom.

Vibrational spectroscopy provides insight into the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include the N-H stretching of the sulfonamide group (typically two bands around 3350 and 3250 cm⁻¹), asymmetric and symmetric S=O stretching vibrations of the sulfonyl group (around 1350 and 1160 cm⁻¹, respectively), and C-N stretching of the N-methyl indole. Aromatic C-H and C=C stretching vibrations from the indole ring would also be present. researchgate.net

Raman Spectroscopy : Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, which would help confirm the indole structure. The S=O symmetric stretch is also typically Raman active.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| S=O (Sulfonamide) | Asymmetric Stretching | ~1350 |

| S=O (Sulfonamide) | Symmetric Stretching | ~1160 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of 5-bromo-1-methyl-1H-indole-3-sulfonamide be obtained, X-ray crystallography would provide the definitive solid-state structure, revealing precise bond lengths, bond angles, and the molecule's conformation and packing in the crystal lattice.

Based on the crystal structures of related bromo-substituted N-sulfonyl indole derivatives, several key intermolecular interactions would be anticipated. nih.goviucr.org The primary interaction governing the crystal packing would likely be hydrogen bonding. The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), and it is highly probable that molecules would form centrosymmetric dimers or extended chains via N-H···O=S hydrogen bonds.

X-ray analysis would confirm that the indole ring system is essentially planar. iucr.org A key conformational feature would be the orientation of the sulfonamide group relative to the indole ring. The torsion angles around the C3-S bond would define this orientation. In similar N-sulfonyl indole structures, the sulfonyl group often adopts a conformation that minimizes steric hindrance. nih.gov For instance, the analysis of related compounds shows that the plane of a substituent on the sulfonyl group is often nearly orthogonal to the plane of the indole ring system. iucr.org This crystallographic data provides the most accurate and detailed picture of the molecule's preferred conformation in the solid state.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis of 5-bromo-1-methyl-1H-indole-3-sulfonamide. This powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice has been extensively applied to various related bromo-substituted indole derivatives, offering valuable insights into their crystal packing and stability. However, without the specific crystallographic information file (CIF) for 5-bromo-1-methyl-1H-indole-3-sulfonamide, a detailed analysis and the generation of specific data tables regarding its intermolecular contacts are not possible at this time.

In principle, a Hirshfeld surface analysis of 5-bromo-1-methyl-1H-indole-3-sulfonamide would involve mapping the electron distribution of the molecule within its crystal structure. This analysis generates a three-dimensional surface that delineates the space occupied by a molecule. The surface is colored according to the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions.

The relative contributions of these interactions are crucial in understanding the supramolecular architecture and physicochemical properties of the compound. While a detailed, quantitative analysis for 5-bromo-1-methyl-1H-indole-3-sulfonamide cannot be provided, the established methodology of Hirshfeld surface analysis remains a critical technique for the structural elucidation of such novel compounds, should the crystallographic data become available.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Sulfonamide Nitrogen

The sulfonamide group is a critical pharmacophore in many therapeutic agents, and its nitrogen atom offers a prime site for functionalization to modulate the physicochemical and biological properties of the parent molecule. Common strategies for the derivatization of the sulfonamide nitrogen include N-alkylation and N-acylation.

N-alkylation of sulfonamides can be achieved using various alkylating agents under basic conditions. For instance, the reaction of a sulfonamide with an alkyl halide in the presence of a suitable base, such as sodium hydride or potassium carbonate, can introduce a wide range of alkyl groups. While specific studies on 5-bromo-1-methyl-1H-indole-3-sulfonamide are not extensively documented in publicly available literature, general methods for N-alkylation of sulfonamides are well-established.

N-acylation of sulfonamides introduces an acyl group onto the nitrogen atom, forming N-acylsulfonamides. This transformation can be accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a base. These reactions can be catalyzed by Lewis acids or proceed under solvent-free conditions, offering efficient routes to a variety of N-acylsulfonamide derivatives.

Late-stage functionalization of sulfonamides can also be achieved through photocatalytic methods, which allow for the conversion of sulfonamides into sulfonyl radical intermediates for further reactions. nih.gov This approach opens up possibilities for novel derivatizations that may not be accessible through traditional methods.

Table 1: General Strategies for Sulfonamide Nitrogen Functionalization

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkylsulfonamide |

| N-Acylation | Acid chloride/anhydride, Base or Lewis acid catalyst | N-Acylsulfonamide |

| Photocatalytic Functionalization | Photocatalyst, Light, Radical trap | Varied sulfonamide derivatives |

Modifications at the Indole (B1671886) C-3 Position for Analogue Generation

The C-3 position of the indole nucleus is a key site for chemical modification due to its inherent reactivity. In the context of 5-bromo-1-methyl-1H-indole-3-sulfonamide, modifications at this position can involve either the alteration of the sulfonamide group itself or its replacement with other functional groups to generate a diverse library of analogues.

One approach involves the use of the existing sulfonamide as a directing group for C-H functionalization at the C-2 position of the indole ring. Catalyst-controlled site-selective C-H activation has been demonstrated for 3-acyl indoles, allowing for functionalization at either the C-2 or C-4 position. nih.gov A similar strategy could potentially be applied to 3-sulfonamide indoles to introduce substituents at the C-2 position.

Substitution Reactions at the C-5 Bromo Position (e.g., cross-coupling reactions, nucleophilic aromatic substitution)

The bromine atom at the C-5 position of the indole ring is a versatile handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions are pivotal for introducing molecular diversity and complexity.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-5 bromo substituent on the indole ring makes it an excellent substrate for reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to yield alkynylated indoles.

Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.

These reactions typically employ a palladium catalyst, a suitable ligand, and a base. The choice of reaction conditions can be tailored to the specific substrates being coupled. While specific examples for 5-bromo-1-methyl-1H-indole-3-sulfonamide are not prevalent in the searched literature, the reactivity of 5-bromoindoles in such transformations is well-established. researchgate.net

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the indole ring system, potentially enhanced by the sulfonamide group, can facilitate nucleophilic aromatic substitution at the C-5 position, although this is generally less common for bromoarenes compared to their fluoro- or nitro-substituted counterparts. For SNAr to occur, a strong nucleophile and often harsh reaction conditions (high temperature and/or pressure) are required. Potential nucleophiles include alkoxides, thiolates, and amines. The feasibility of SNAr on this specific substrate would depend on the electronic effects of the substituents and the reaction conditions employed. nih.gov

Table 2: Potential Substitution Reactions at the C-5 Bromo Position

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Moiety |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst, Ligand, Base | Aryl/Heteroaryl/Vinyl |

| Heck Coupling | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Substituted Amine |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻, RS⁻) | High temperature/pressure | Alkoxy/Thioether |

Regioselective Synthesis of Analogues and Prodrugs

The regioselective synthesis of analogues of 5-bromo-1-methyl-1H-indole-3-sulfonamide is crucial for establishing structure-activity relationships. This can be achieved by carefully controlling the reaction conditions to favor substitution at a specific position. For example, regioselective bromination of indole-3-carboxylates has been reported to yield 5,6-dibromoindoles, highlighting that the substitution pattern can be directed by the existing substituents and reaction conditions. rsc.org

Prodrug Strategies:

Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. For sulfonamide-containing compounds, several prodrug strategies can be envisioned. One common approach is to mask the acidic sulfonamide proton with a labile group that can be cleaved enzymatically or chemically in vivo. For example, acylation of the sulfonamide nitrogen with a group that is susceptible to esterase-mediated hydrolysis could be a viable prodrug approach. Another strategy could involve the synthesis of azo-prodrugs, where the sulfonamide is linked to a carrier molecule via an azo bond that is cleaved by azoreductases in the colon, providing a mechanism for targeted drug delivery.

Stability and Degradation Pathways under Various Chemical Conditions

The chemical stability of 5-bromo-1-methyl-1H-indole-3-sulfonamide is a critical parameter for its handling, storage, and formulation. The indole ring is susceptible to oxidation, particularly under acidic conditions. The C-Br bond can undergo photolytic cleavage. The sulfonamide group is generally stable to hydrolysis under neutral and acidic conditions but can be cleaved under strongly basic conditions.

Degradation Pathways:

Indole Ring Degradation: The indole nucleus can be degraded by microorganisms through various pathways, often initiated by oxidation at the C-2 and C-3 positions, leading to ring opening.

Sulfonamide Degradation: Sulfonamides can be metabolized in biological systems through pathways such as N-acetylation, N-glucosidation, and cleavage of the sulfonamide bond. Environmental degradation can also occur through microbial action.

Further studies would be required to elucidate the specific stability profile and degradation pathways of 5-bromo-1-methyl-1H-indole-3-sulfonamide under various chemical and biological conditions.

Biological Evaluation: Mechanistic Insights and Target Identification

Enzyme Inhibition Studies and Kinetic Analysis

Carbonic Anhydrase (CA) Isoform Inhibition

No studies were found that investigated the inhibitory activity of 5-bromo-1-methyl-1H-indole-3-sulfonamide against any carbonic anhydrase isoforms. While indole-based sulfonamides have been explored as potential carbonic anhydrase inhibitors, specific inhibition constants (Kᵢ) or IC₅₀ values for this compound are not documented.

Tubulin Polymerization Inhibition and Modulation of Microtubule Dynamics

There is no available research demonstrating the effect of 5-bromo-1-methyl-1H-indole-3-sulfonamide on tubulin polymerization or microtubule dynamics. The indole (B1671886) scaffold is present in numerous known tubulin inhibitors, but the specific activity of this compound has not been reported.

Inhibition of Other Key Enzymes (e.g., microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), 5-lipoxygenase (5-LO), COX)

A thorough literature search did not yield any data on the inhibitory effects of 5-bromo-1-methyl-1H-indole-3-sulfonamide on microsomal prostaglandin E synthase-1 (mPGES-1), 5-lipoxygenase (5-LO), or cyclooxygenase (COX) enzymes.

Receptor Ligand Binding and Modulation Studies (e.g., 5-HT₆ receptor ligands)

While N-arylsulfonylindoles are a known class of 5-HT₆ receptor ligands, specific binding affinity data (such as Kᵢ or IC₅₀ values) and functional assay results for 5-bromo-1-methyl-1H-indole-3-sulfonamide have not been published. Studies on related molecules suggest that substitutions on the indole ring can influence affinity, but specific data for the 5-bromo-1-methyl configuration is absent.

Cell-Based Assays for Investigating Molecular Mechanisms (e.g., cell cycle arrest, apoptosis induction)

No cell-based assay results have been published for 5-bromo-1-methyl-1H-indole-3-sulfonamide. Consequently, there is no information regarding its potential to induce cell cycle arrest or apoptosis in any cell line.

Investigation of Specific Molecular Pathways Affected by the Compound

In the absence of cell-based and molecular studies, the specific molecular pathways affected by 5-bromo-1-methyl-1H-indole-3-sulfonamide remain unknown.

Antimicrobial Activity Evaluation and Proposed Mechanisms

There is no specific information available in the surveyed literature regarding the antimicrobial activity of 5-bromo-1-methyl-1H-indole-3-sulfonamide. While sulfonamides, in general, are known to act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria, leading to a bacteriostatic effect, specific studies confirming this mechanism or any antimicrobial effect for the titled compound are absent. nih.gov

Antiviral Activity Evaluation

No dedicated studies on the antiviral properties of 5-bromo-1-methyl-1H-indole-3-sulfonamide were found. Although various indole derivatives and sulfonamides have been explored as potential antiviral agents against a range of viruses, data specific to this compound is not publicly available. mdpi.com

Anti-inflammatory Properties

The anti-inflammatory potential of 5-bromo-1-methyl-1H-indole-3-sulfonamide has not been reported in the available scientific literature. While some sulfonamides and indole derivatives have been investigated for anti-inflammatory effects, no such evaluation has been documented for this specific chemical entity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Indole (B1671886) Sulfonamide Scaffold for SAR Profiling

Understanding the biological role of indole sulfonamides requires a systematic investigation of how modifications to the core structure affect activity. Research into this class of compounds has explored substitutions at various positions on the indole ring and on the sulfonamide group to build a comprehensive SAR profile.

Role of Substituents at the C-5 Position

The C-5 position of the indole ring is a common site for substitution to modulate a compound's physicochemical properties and target interactions. The presence of a halogen, such as the bromine atom in 5-bromo-1-methyl-1H-indole-3-sulfonamide, can significantly influence activity. Halogens can alter electronic properties, increase lipophilicity, and participate in halogen bonding with biological targets.

In studies of related compounds, the nature of the C-5 substituent has been shown to be critical. For instance, in one study on indole derivatives as efflux pump inhibitors, a nitro (-NO2) group at the C-5 position was identified as essential for synergistic activity. researchgate.net In other series, modifications at C-5 have been part of broader optimization efforts to improve metabolic stability and pharmacokinetic profiles. nih.gov The introduction of an OCH3 group at the 5-position of certain bis-indole structures has also been explored in the rational design of new compounds. acs.org The choice of a bromine atom at this position suggests a strategy to enhance potency or modulate selectivity, a common tactic in medicinal chemistry.

Table 1: Impact of C-5 Indole Ring Substituents on Biological Activity (Illustrative Examples from Analogous Series) This table is generated based on findings from various studies on indole derivatives and is for illustrative purposes.

| Compound Series | C-5 Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Indole Efflux Pump Inhibitors | -NO₂ | Essential for synergistic activity | researchgate.net |

| 6-(indol-2-yl)pyridine-3-sulfonamides | Various | Optimized to improve DMPK properties | nih.gov |

Impact of N-1 Methylation

Alkylation of the indole nitrogen at the N-1 position is a key structural modification that can have a profound impact on a molecule's biological properties, a phenomenon sometimes referred to as the "magic methyl effect". nih.gov Methylation at the N-1 position, as seen in 5-bromo-1-methyl-1H-indole-3-sulfonamide, blocks the hydrogen-bond donating capability of the indole N-H group. This can prevent unwanted metabolic processes and alter the molecule's binding mode with its target protein.

N-substituted indole derivatives have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov Studies comparing N-H indole compounds with their N-1 alkylated counterparts often show significant differences in potency and selectivity. nih.gov For example, in some series, N-methylation leads to increased activity, while in others it can be detrimental, highlighting the target-specific nature of this modification. mdpi.com The presence of the N-1 methyl group can also improve a compound's metabolic stability by preventing N-dealkylation or conjugation reactions.

Variations at the Sulfonamide Moiety

The sulfonamide group (-SO₂NR'R") is a versatile functional group that is crucial for the activity of many drugs. It can act as a hydrogen bond acceptor (via the oxygen atoms) and, if R' or R" is a hydrogen, as a hydrogen bond donor. The substituents on the sulfonamide nitrogen are critical for tuning the compound's acidity (pKa), solubility, and interactions with target proteins. youtube.com

In the development of indole-based inhibitors, the sulfonamide moiety is a frequent point of modification. nih.gov For example, attaching different aryl or alkyl groups to the sulfonamide nitrogen can explore different pockets of a target's binding site. Studies on indole-3-sulfonamide derivatives designed as carbonic anhydrase inhibitors showed that attaching ureido "tails" to the sulfonamide led to potent and selective compounds. nih.gov Similarly, research on indolylarylsulfones as HIV-1 inhibitors involved introducing various aryl and aliphatic sulfonamide groups to form additional interactions with surrounding residues, thereby improving antiviral activity. nih.gov These findings underscore that the substituent attached to the sulfonamide nitrogen is a key determinant of both potency and selectivity.

Table 2: Examples of Sulfonamide Moiety Modifications in Indole-Based Compounds This table is generated based on findings from various studies on indole derivatives and is for illustrative purposes.

| Compound Series | Variation at Sulfonamide Nitrogen | Purpose/Outcome | Reference |

|---|---|---|---|

| Carbonic Anhydrase Inhibitors | Addition of ureido derivatives | Increased potency and selectivity for hCA II | nih.gov |

| HIV-1 NNRTIs | Introduction of aryl/aliphatic groups | Improved antiviral activity and safety profiles | nih.gov |

Identification of Key Pharmacophoric Elements

Based on the collective SAR studies of indole sulfonamides, a general pharmacophore model can be proposed. A pharmacophore defines the essential spatial arrangement of structural features necessary for biological activity. For the indole-3-sulfonamide class, these key elements typically include:

The Indole Scaffold: This rigid, aromatic structure serves as the core framework, positioning other functional groups in a defined orientation. It is considered a "privileged" structure in drug design. nih.gov

The 3-Sulfonamide Group: This group is a critical interaction point. The sulfonyl oxygens act as hydrogen bond acceptors, while the sulfonamide N-H (if present) can act as a hydrogen bond donor. This moiety is often essential for anchoring the molecule to its biological target. nih.gov

Substituents on the Indole Ring (e.g., 5-bromo, 1-methyl): These groups modulate the electronic and steric properties of the core. The N-1 methyl group can enhance metabolic stability and influence binding, while the C-5 bromo group can increase lipophilicity and potentially form specific halogen bonds, contributing to potency.

Substituents on the Sulfonamide Nitrogen: This is a key vector for exploring chemical space and achieving selectivity. Different groups attached here can interact with distinct sub-pockets of the target protein, fine-tuning the compound's activity and pharmacological profile. nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. researchgate.net For indole sulfonamide derivatives, QSAR studies have been instrumental in understanding which physicochemical properties are most important for activity and in guiding the design of new, more potent analogs. acs.orgnih.gov

In several studies, QSAR models for indole-based compounds have been successfully constructed. acs.orgnih.gov These models often identify key molecular descriptors that govern the biological effect. Common descriptors include:

Electronic Properties: Such as electronegativity and charge, which influence electrostatic and hydrogen bonding interactions. nih.gov

Steric/Volume Properties: Descriptors like van der Waals volume are often important, indicating that the size and shape of the molecule are critical for fitting into the target's binding site. acs.org

Lipophilicity (logP): This property affects the compound's ability to cross cell membranes and can influence binding to hydrophobic pockets.

For example, a QSAR study on indole-sulfonamide derivatives with anticancer activity revealed that van der Waals volume descriptors were the main characteristics governing the cytotoxic effect against one cell line. acs.org Another QSAR model for sulfonamide-based indoles as aromatase inhibitors showed that an electronegativity descriptor was correlated with higher inhibitory activity. nih.gov These models provide valuable quantitative insights that complement traditional SAR analysis and accelerate the drug discovery process.

Table 3: Representative Statistical Parameters for a QSAR Model of Indole-Sulfonamide Derivatives Data adapted from a study on anticancer and antimalarial indole-sulfonamides. acs.org

| Dataset | R (Correlation Coefficient) | RMSE (Root Mean Squared Error) |

|---|---|---|

| Training Set | 0.6186–0.9488 | 0.0938–0.2432 |

These statistical values indicate that the constructed models have acceptable predictive performance, allowing for the rational design of new compounds with predicted activities. acs.org

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 5-bromo-1-methyl-1H-indole-3-sulfonamide, docking simulations would be instrumental in predicting its interaction with various biological targets, such as enzymes or receptors. This method is crucial in early-stage drug discovery for identifying potential lead compounds. Studies on related indole-based sulfonamides have successfully used molecular docking to understand their binding modes with targets like carbonic anhydrase and Janus kinase 3 (JAK3). mdpi.comnih.govnih.gov

Binding site analysis involves identifying the specific pocket or groove on a target protein where a ligand is most likely to bind. For 5-bromo-1-methyl-1H-indole-3-sulfonamide, this analysis would pinpoint the key amino acid residues that stabilize its binding. The indole (B1671886) ring, sulfonamide group, methyl group, and bromine atom would be analyzed for their potential to form various non-covalent interactions.

Key interactions typically identified include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, likely forming crucial interactions with polar residues in a protein's active site.

Hydrophobic Interactions: The aromatic indole core and the N-methyl group can engage in hydrophobic and π-stacking interactions with non-polar amino acid residues like phenylalanine, tyrosine, and tryptophan.

Halogen Bonds: The bromine atom at the 5-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

Table 1: Illustrative Key Interactions for 5-bromo-1-methyl-1H-indole-3-sulfonamide with a Hypothetical Kinase Target This table is for illustrative purposes to show the type of data generated from a binding site analysis.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Hydrogen Bond | Aspartate (Asp) |

| Indole Ring | π-π Stacking | Phenylalanine (Phe) |

| N-Methyl Group | Hydrophobic | Leucine (Leu) |

| 5-Bromo Group | Halogen Bond | Carbonyl oxygen of Glycine (Gly) backbone |

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target protein. This score, typically expressed in kcal/mol, represents the Gibbs free energy of binding (ΔG). A more negative value indicates a stronger, more favorable binding interaction. Predicting the binding affinity of 5-bromo-1-methyl-1H-indole-3-sulfonamide against a panel of targets could help prioritize it for further experimental testing. For instance, docking studies on other novel sulfonamide derivatives have predicted binding energies ranging from -8.1 to -9.7 kcal/mol against various bacterial and human protein targets. nih.govnih.gov

Table 2: Example of Predicted Binding Affinities for 5-bromo-1-methyl-1H-indole-3-sulfonamide This table contains hypothetical data to illustrate the output of binding affinity predictions.

| Protein Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Hypothetical Kinase A | XXXX | -9.2 |

| Hypothetical Protease B | YYYY | -7.8 |

| Carbonic Anhydrase II | 2CBE | -8.5 |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. For 5-bromo-1-methyl-1H-indole-3-sulfonamide, an MD simulation would be performed on its complex with a target protein, typically after an initial docking pose is established. These simulations, often run for nanoseconds or longer, help to assess the stability of the binding pose and the flexibility of the ligand and protein. dntb.gov.ua Studies on other sulfonamides show that MD simulations can confirm the stability of docked complexes, providing additional evidence to support docking results. nih.govpeerj.comnih.gov The analysis of the MD trajectory can reveal conformational changes, the persistence of key hydrogen bonds, and the role of water molecules in mediating interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations for 5-bromo-1-methyl-1H-indole-3-sulfonamide would provide valuable information about its intrinsic properties. nih.gov Such studies have been performed on related indole and sulfonamide compounds to understand their stability and reactivity. researchgate.net

Key parameters derived from DFT include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to confirm the molecule's structure.

Table 3: Illustrative DFT-Calculated Properties for 5-bromo-1-methyl-1H-indole-3-sulfonamide This table presents hypothetical values for properties that would be calculated using DFT.

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 Debye |

De Novo Drug Design Approaches Based on the Indole Sulfonamide Scaffold

The indole sulfonamide framework is considered a "privileged scaffold" in medicinal chemistry because it is found in many compounds with diverse biological activities. nih.govnih.gov De novo drug design involves using computational algorithms to generate novel molecular structures with desired properties, often starting from a core scaffold. Based on the structure of 5-bromo-1-methyl-1H-indole-3-sulfonamide, de novo design approaches could be used to create a library of new, related compounds. arxiv.org By modifying substitutions at various positions on the indole ring or the sulfonamide group, these programs can explore vast chemical space to design molecules with potentially improved binding affinity, selectivity, or pharmacokinetic properties.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the indole sulfonamide class, a pharmacophore model would typically include features like a hydrogen bond donor/acceptor (from the sulfonamide), an aromatic ring feature (from the indole), and a hydrophobic feature. acs.orgnih.gov Once a pharmacophore model is developed based on known active compounds or the target's binding site, it can be used for virtual screening. This process involves rapidly searching large databases of chemical compounds to identify other molecules that match the pharmacophore model, thus discovering new potential drug candidates that may share a similar mechanism of action.

Preclinical Pharmacological Investigations

In Vitro Efficacy and Potency Studies (e.g., IC50 values, Emax in relevant assays)

No data are available on the in vitro efficacy and potency of 5-bromo-1-methyl-1H-indole-3-sulfonamide, including IC50 or Emax values in any biological assays.

In Vivo Proof-of-Concept Studies in Relevant Animal Disease Models (focus on mechanistic understanding)

There are no published in vivo proof-of-concept studies for 5-bromo-1-methyl-1H-indole-3-sulfonamide in any animal disease models.

Pharmacokinetics and Drug Metabolism Studies (ADME concepts in preclinical models)

Absorption and Distribution Profiles

Information regarding the absorption and distribution characteristics of 5-bromo-1-methyl-1H-indole-3-sulfonamide in preclinical models is not available.

Metabolic Stability and Identification of Major Metabolites

There are no studies detailing the metabolic stability or identifying the major metabolites of 5-bromo-1-methyl-1H-indole-3-sulfonamide.

Excretion Pathways and Clearance in Preclinical Species

Data on the excretion pathways and clearance rates of 5-bromo-1-methyl-1H-indole-3-sulfonamide in any preclinical species have not been reported.

Preclinical Efficacy in Specific Disease Models (e.g., in vivo cancer models, analgesic models)

No preclinical efficacy data for 5-bromo-1-methyl-1H-indole-3-sulfonamide in any specific disease models, such as cancer or analgesic models, have been found in the available literature.

Translational Aspects and Future Research Directions

Exploration of Novel Biological Targets for Indole (B1671886) Sulfonamide Derivatives

The indole sulfonamide core has been identified as an inhibitor for a diverse array of biological targets, indicating its potential for broad therapeutic applications. nih.govresearchgate.net Research into derivatives has uncovered activities against cancer, malaria, and microbial infections. acs.orgproquest.com

Key biological targets identified for indole sulfonamide derivatives include:

Carbonic Anhydrases (CAs): Several studies have focused on indole sulfonamides as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com Specifically, derivatives have been designed to selectively inhibit tumor-associated isoforms like hCA IX and hCA XII, which are implicated in cancer progression. mdpi.combenthamdirect.com The primary sulfonamide group (SO2NH2) is crucial for this activity, as it binds to the Zn2+ ion in the enzyme's active site. mdpi.com

Tubulin: As a strategy for cancer therapy, some indole derivatives containing a sulfonamide scaffold have been evaluated as tubulin polymerization inhibitors. rsc.org These compounds can bind to the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. rsc.org

Aromatase (CYP19A1): The indole sulfonamide structure has served as a basis for developing aromatase inhibitors for estrogen-receptor-positive (ER+) breast cancer. mdpi.com Molecular docking studies suggest that both the indole group and the sulfonamide linker interact with key residues in the aromatase active site. mdpi.com

Kinases: The sulfonamide moiety is known to interact with various biological targets, including kinases like MET tyrosine kinase. nih.gov Indazole-based sulfonamides, which are structurally related, have shown a strong affinity for MAPK1, indicating potential as cancer treatments. mdpi.com

Other Targets: The versatility of the indole sulfonamide scaffold has led to the exploration of other targets, including cannabinoid receptors (CB1), where they act as negative allosteric modulators, and enzymes like α-glucosidase and α-amylase for managing type-II diabetes. nih.govresearchgate.net Derivatives have also shown potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Table 1: Investigated Biological Targets for Indole Sulfonamide Derivatives

| Biological Target | Therapeutic Area | Key Findings |

|---|---|---|

| Carbonic Anhydrases (hCA II, IX, XII) | Cancer, Glaucoma | Derivatives show potent and selective inhibition, with the sulfonamide group binding to the active site's zinc ion. nih.govmdpi.commdpi.com |

| Tubulin | Cancer | Compounds can inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. rsc.org |

| Aromatase (CYP19A1) | Breast Cancer | Hybrids demonstrate significant inhibitory activity, with interactions involving both the indole and sulfonamide moieties. mdpi.com |

| HIV-1 Reverse Transcriptase | HIV/AIDS | Indolylarylsulfones with sulfonamide groups act as potent NNRTIs with improved safety profiles. nih.gov |

| Cannabinoid Receptor 1 (CB1) | Neurological Disorders | Derivatives function as negative allosteric modulators, offering a novel mechanism for therapeutic intervention. nih.gov |

| α-Glucosidase / α-Amylase | Diabetes | Analogues show potent dual inhibitory activity compared to standard treatments. researchgate.net |

Design of Next-Generation Analogues with Enhanced Potency, Selectivity, and Preclinical Profiles

The design of next-generation analogues of 5-bromo-1-methyl-1H-indole-3-sulfonamide hinges on understanding the structure-activity relationships (SAR) of the indole sulfonamide class. Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are fundamental tools for elucidating these relationships and guiding the rational design of new derivatives with improved potency and selectivity. nih.govacs.org

Key strategies for designing next-generation analogues include:

Scaffold Hopping and Core Modification: Replacing or modifying the central core is an effective strategy. For instance, replacing an indane scaffold with an indoline (B122111) core in a series of 5-sulfonamides led to a significant change in activity against different carbonic anhydrase isoforms. mdpi.com

Substitution on the Indole Ring: The position and nature of substituents on the indole ring are critical. In one study, 3-substituted indoles exhibited the highest activity against carbonic anhydrases compared to 5- or 6-substituted indoles. mdpi.com The presence of a bromine atom at the 5-position, as in the title compound, is a common modification in the synthesis of biologically active indole derivatives. researchgate.netbeilstein-archives.org

Modification of the Sulfonamide "Tail": Appending different chemical tails to the sulfonamide group is a well-established "tail approach" to enhance potency and selectivity. nih.gov For carbonic anhydrase inhibitors, this involves modifying the ring directly linked to the zinc-binding sulfonamide group. mdpi.com In the context of HIV-1 inhibitors, adding aryl or aliphatic sulfonamide groups to occupy specific pockets in the enzyme's binding site has been shown to reduce cytotoxicity and improve the selectivity index. nih.gov

Linker Optimization: The length and flexibility of linkers connecting the indole sulfonamide core to other functional groups can be crucial. For sphingosine-1-phosphate-1 receptor agonists, indole derivatives with an ethylene (B1197577) spacer showed greater potency compared to those with methylene (B1212753) or propylene (B89431) linkers. acs.org

The use of 3D-QSAR models can provide further insights for designing new molecules with more potent inhibitory activity against specific targets like tubulin. rsc.org

Potential for Combination Therapy Strategies (preclinical rationales)

The diverse biological activities of indole sulfonamides suggest their potential use in combination therapies to enhance efficacy and overcome drug resistance. The preclinical rationale for such strategies is based on targeting multiple, complementary pathways in a disease process.

Oncology: In cancer treatment, a primary challenge is multidrug resistance (MDR). researchgate.net An indole sulfonamide derivative targeting a specific pathway, such as tubulin polymerization or carbonic anhydrase IX activity in hypoxic tumors, could be combined with standard chemotherapeutic agents. mdpi.comrsc.org For example, a CA IX inhibitor could enhance the efficacy of traditional therapies that are less effective in the acidic, hypoxic microenvironment of solid tumors.

Infectious Diseases: For complex infections, combining an indole sulfonamide-based agent with existing antibiotics or antivirals could create a synergistic effect. For instance, derivatives showing activity against multidrug-resistant P. falciparum could be paired with other antimalarials that have different mechanisms of action. nih.gov

Multi-Targeting Strategy: The design of single molecules that hit multiple targets is an emerging therapeutic strategy. Research into phenyl and benzyl (B1604629) sulfonamide derivatives identified EGFR and PTK2B as potential additional targets alongside aromatase, suggesting a path toward a multi-target approach for breast cancer from a single agent. mdpi.com This inherent multi-target potential within the indole sulfonamide class provides a strong rationale for exploring their role in combination regimens.

Application in Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems and proteins in their native environments. mskcc.org The indole sulfonamide scaffold, with its proven affinity for various biological targets, is a valuable starting point for the development of such probes.

Target Identification and Validation: Labeled indole sulfonamides can be used to identify the specific protein targets of the parent compound. By attaching fluorescent tags, biotin, or radiolabels, researchers can perform imaging, pull-down assays, and proteomic analyses to understand the molecule's mechanism of action. mskcc.org

Probing Enzyme Activity: Given their well-documented activity as enzyme inhibitors (e.g., carbonic anhydrases, kinases), indole sulfonamides can be developed into probes to investigate enzyme function and regulation. mdpi.commdpi.com For example, a fluorescently labeled sulfonamide could be used to visualize the localization and activity of specific carbonic anhydrase isoforms within cells. mdpi.com

Covalent Probes: The development of sulfonyl fluoride (B91410) probes, which can covalently bind to specific residues like histidine in a protein's active site, represents an advanced application. rsc.org This methodology could be adapted to the indole sulfonamide scaffold to create highly specific and irreversible probes for studying protein function, expanding the toolkit of chemical biology. rsc.org

The versatility and established biological interactions of indole sulfonamides make them ideal candidates for generating chemical toolsets to investigate complex biological questions. mskcc.org

Methodological Advancements in Synthesis and Characterization of Complex Indole Sulfonamides

The synthesis of complex indole sulfonamides like 5-bromo-1-methyl-1H-indole-3-sulfonamide relies on established and emerging chemical methodologies.

Synthesis:

Core Synthesis: A common route involves treating an indole derivative (e.g., 5-fluoro-1H-indole-3-carbohydrazide) with an appropriate aryl-sulfonyl chloride in the presence of a base like pyridine. nih.govresearchgate.net Multi-step syntheses often start from a substituted indole, followed by key reactions such as N-alkylation, chlorosulfonation, and amination. benthamdirect.com

Bromination: The introduction of a bromine atom at the 5-position of the indole ring is a key step. This can be achieved using brominating agents like Br2 in a solvent mixture such as CH2Cl2/MeOH. researchgate.netbeilstein-archives.org An efficient synthesis for 5-bromoindole (B119039) has been developed involving sulfonation, acylation, and subsequent addition of bromine. google.com

Modern Coupling Reactions: Recent advancements include eco-friendly, metal-free photoredox-catalyzed methods for synthesizing sulfonamides from thiols and amines. thieme-connect.com Suzuki-Miyaura cross-coupling reactions are also used to further derivatize bromo-substituted sulfonamides, allowing for the creation of diverse compound libraries. nih.gov

Characterization:

Spectroscopic Techniques: The structures of newly synthesized indole sulfonamide derivatives are confirmed using a suite of standard spectroscopic techniques. These include Nuclear Magnetic Resonance (1H NMR, 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often high-resolution mass spectrometry (HRMS). mdpi.comnih.gov

Electrochemical Analysis: Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are used to investigate the electrochemical behavior and redox properties of these compounds. nih.govresearchgate.net This analysis can provide insights into the structure-activity relationships, as the redox behavior often varies with the nature and position of substituents on the indole sulfonamide moiety. researchgate.netnih.gov

Table 2: Key Methodologies in the Synthesis of Indole Sulfonamides

| Methodological Step | Common Reagents/Techniques | Purpose |

|---|---|---|

| Sulfonamide Formation | Aryl-sulfonyl chloride, Pyridine | Introduction of the core sulfonamide group onto the indole ring. nih.gov |

| N-Alkylation | Alkyl halides, Base | Addition of an alkyl group (e.g., methyl) to the indole nitrogen. benthamdirect.com |

| C5-Bromination | Br2, CH2Cl2/MeOH | Introduction of a bromine atom at the 5-position of the indole. researchgate.net |

| Further Derivatization | Suzuki-Miyaura Coupling, Photoredox Catalysis | Creating diverse analogues by adding new functional groups. thieme-connect.comnih.gov |

| Structural Confirmation | NMR, IR, HRMS | Elucidation and confirmation of the chemical structure of the final compounds. mdpi.com |

| Property Analysis | Cyclic Voltammetry (CV) | Investigation of redox properties to understand structure-activity relationships. researchgate.net |

Challenges and Opportunities in Indole Sulfonamide Research for Therapeutic Development

The development of indole sulfonamides, including 5-bromo-1-methyl-1H-indole-3-sulfonamide, into clinical therapeutics presents both significant challenges and promising opportunities.

Challenges:

Selectivity and Off-Target Effects: Due to the structural similarity between related biological targets (e.g., different CA isoforms or kinases), achieving high selectivity remains a major hurdle. A lack of selectivity can lead to unwanted side effects. mdpi.com

Bioavailability and Physicochemical Properties: While potent in vitro, some derivatives may possess suboptimal physicochemical properties, such as poor water solubility or membrane permeability, which limit their oral bioavailability and in vivo efficacy. The hydrophilic nature of some sulfonamide derivatives can lead to a preference for hydration over receptor binding. researchgate.net

Drug Resistance: As with many therapeutic agents, the development of resistance by cancer cells or pathogens is a significant concern that can limit the long-term effectiveness of a new drug. researchgate.net

Synthesis Complexity: The synthesis of complex, multi-functionalized indole sulfonamides can be challenging, requiring multi-step processes that may be difficult to scale up for industrial production. benthamdirect.com

Opportunities:

Broad Therapeutic Potential: The indole scaffold is a proven pharmacophore, and its combination with the sulfonamide group has yielded compounds active against a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. nih.govresearchgate.netacs.orgresearchgate.net This versatility provides a rich platform for discovering novel therapeutics.

Targeting Tumor Microenvironments: The demonstrated ability of indole sulfonamides to selectively inhibit tumor-associated carbonic anhydrase isoforms (IX and XII) presents a major opportunity to develop drugs that specifically target the unique conditions of the tumor microenvironment, such as hypoxia and acidosis. mdpi.com

Rational Drug Design: Advances in computational chemistry, including QSAR and molecular modeling, allow for more rational and efficient design of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. acs.orgrsc.org

Chemical Probe Development: The potential to develop indole sulfonamides into sophisticated chemical probes offers a dual opportunity: to advance our fundamental understanding of biological systems and to aid in the discovery and validation of new drug targets. mskcc.org

Q & A

Q. Methodological Considerations

- Yield Optimization : Lower temperatures during bromination reduce side reactions (e.g., over-bromination). Catalytic methods (e.g., CuI in click chemistry) improve regioselectivity in complex derivatives .

- Purification : Flash column chromatography (e.g., 70:30 ethyl acetate:hexane) and recrystallization are critical for isolating pure products, as impurities from incomplete sulfonylation can affect downstream applications .

How can computational chemistry be applied to predict the reactivity and regioselectivity of 5-bromo-1-methyl-1H-indole-3-sulfonamide in substitution reactions?

Advanced Research Focus

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model:

- Electrophilic substitution pathways : Predicting preferential attack at the 5-bromo position versus the 3-sulfonamide group using frontier molecular orbital (FMO) analysis .

- Solvent effects : Simulating solvation models to optimize reaction conditions for nucleophilic substitutions (e.g., replacing bromine with amines or thiols) .

Q. Data-Driven Design

- ICReDD framework : Combines computational predictions with experimental validation to accelerate reaction discovery. For example, predicting optimal catalysts (e.g., CuI for triazole formation) and solvent systems (e.g., PEG-400:DMF mixtures) .

What analytical techniques are most effective for characterizing structural and electronic properties of 5-bromo-1-methyl-1H-indole-3-sulfonamide derivatives?

Q. Basic Research Focus

Q. Advanced Techniques

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding sulfonamide interactions in enzyme binding .

- Cyclic Voltammetry : Assesses redox behavior, particularly if the sulfonamide group participates in electron-transfer processes relevant to antioxidant studies .

How do structural modifications (e.g., substituent variations) of 5-bromo-1-methyl-1H-indole-3-sulfonamide impact its biological activity?

Q. Advanced Research Focus

- Enzyme Inhibition : Substitution at the sulfonamide group (e.g., aryl or alkyl chains) modulates affinity for targets like cholinesterase or monoamine oxidase (MAO). For example, bulky substituents enhance steric hindrance, reducing binding efficiency .

- Antioxidant Activity : Electron-donating groups (e.g., methoxy) at specific positions improve radical scavenging capacity, as shown in DPPH assays .

Q. Experimental Design

- SAR Studies : Systematic replacement of bromine with other halogens (e.g., Cl, I) or functional groups (e.g., CF) to correlate electronic effects with activity .

How can researchers resolve contradictions in reported pharmacological data for 5-bromo-1-methyl-1H-indole-3-sulfonamide derivatives?

Q. Advanced Research Focus

- Reproducibility Checks : Validate assay conditions (e.g., enzyme concentrations, pH) across studies. For instance, MAO-B inhibition assays require strict control of mitochondrial fractions to avoid false positives .

- Meta-Analysis : Compare structural analogs (e.g., 5-bromo-3-(4-fluorophenyl)-1H-indazole) to identify trends in activity discrepancies caused by crystallographic packing differences .

Q. Methodological Solutions

- Standardized Protocols : Adopt consensus guidelines for IC determination and purity thresholds (>95% by HPLC) to minimize variability .

What industrial-scale challenges arise in synthesizing 5-bromo-1-methyl-1H-indole-3-sulfonamide, and how can they be mitigated?

Q. Advanced Research Focus

- Scale-Up Issues : Exothermic bromination reactions risk thermal runaway. Solutions include continuous flow reactors for precise temperature control .

- Waste Management : Bromine byproducts (e.g., HBr) require neutralization with aqueous NaOH, increasing process complexity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.